molecular formula C15H9N3O2 B2618052 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 2309623-93-4

3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one

Cat. No. B2618052
CAS RN: 2309623-93-4
M. Wt: 263.256
InChI Key: RVVWFFIDZQGREO-UHFFFAOYSA-N
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Description

The compound “3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves several methods. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridine and nitriles as starting compounds . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is also an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one:

Anticancer Agents

3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against different cancer cell lines, including gastric cancer cells, by suppressing the ERK signaling pathway .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. The presence of the triazolo and chromenone moieties contributes to its ability to disrupt microbial cell walls and inhibit essential enzymes .

Anti-inflammatory Applications

Research has indicated that 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one can act as an anti-inflammatory agent. It modulates the production of inflammatory cytokines and inhibits key enzymes involved in the inflammatory response, such as COX-2. This makes it a potential candidate for treating inflammatory diseases .

Antioxidant Properties

The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders .

Cardiovascular Therapeutics

3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one: has potential applications in cardiovascular therapy. It has been shown to exhibit vasodilatory effects and can inhibit platelet aggregation, which are beneficial in managing cardiovascular diseases such as hypertension and atherosclerosis .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in various studies. It can protect neurons from apoptosis induced by oxidative stress and excitotoxicity. This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Material Science Applications

Beyond its biological applications, 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one has been investigated for its use in material science. Its unique chemical structure allows it to be used in the development of novel materials with specific properties, such as improved thermal stability and conductivity .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT). It can act as a photosensitizer, generating reactive oxygen species upon light activation to kill cancer cells. This approach is being explored as a minimally invasive treatment for various cancers .

properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-15-11(9-10-5-1-2-6-12(10)20-15)14-16-13-7-3-4-8-18(13)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVWFFIDZQGREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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